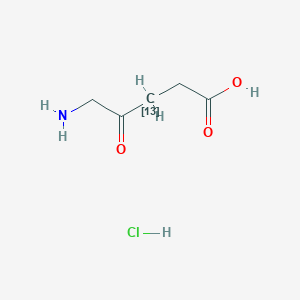
(2-Aminophenyl)acetonitrile
Descripción general
Descripción
(2-Aminophenyl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is also known by other names such as 2-aminobenzyl cyanide and o-aminobenzyl cyanide. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It is a white to off-white crystalline powder and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a nitrile, and nitriles are known to interact with various enzymes such as nitrilases and nitrile hydratases . .
Mode of Action
As a nitrile, it could potentially be converted by nitrilases or nitrile hydratases. Nitrilases are hydrolytic enzymes found in many bacteria, fungi, and plants which convert nitriles to the corresponding carboxylic acids and ammonia. Nitrile hydratases are almost exclusively found in bacteria and hydrate nitriles to amides .
Biochemical Pathways
It’s known that nitriles can be involved in various biochemical reactions, particularly in the context of biotransformation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Aminophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 2-nitrophenylacetonitrile with hydrogen in the presence of a palladium on carbon catalyst. The reaction is carried out in acetic acid at ambient temperature and under a pressure of 30 psi for 2 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Aminophenyl)acetonitrile
- 2-(4-Aminophenyl)acetonitrile
- 2-Aminobenzyl cyanide
Uniqueness
(2-Aminophenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-50-4 | |
| Record name | 2-Aminobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-AMINOPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of (2-Aminophenyl)acetonitrile in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, particularly indole derivatives. For example, it reacts with N,N-dimethyl enaminones or chalcones in the presence of VCl3 catalyst to yield pyrido[2,3-b]indoles []. Similarly, it can be used to synthesize dihydrochromeno[2,3-b]indole derivatives when reacted with 2-(hydroxy(aryl)methyl)phenols using Fe(OTf)3 as a catalyst []. Furthermore, researchers have utilized this compound to prepare trifluoromethyl-α-Carbolines and ester group substituted α-Carbolines by reacting it with trifluoromethyl 1,3-diones or β,γ-unsaturated α-ketoesters, respectively, in the presence of iron salts [].
Q2: What are the advantages of using this compound in these synthetic reactions?
A2: this compound offers several advantages in these reactions. Firstly, it is a readily available starting material []. Secondly, it demonstrates good substrate scope and functional group tolerance, enabling the synthesis of diversely substituted heterocycles [, , ]. Thirdly, the reactions utilizing this compound generally proceed under mild conditions with good to excellent yields [, , ].
Q3: Can you provide an example of a reaction mechanism involving this compound?
A3: While the provided abstracts do not detail specific mechanisms, a plausible mechanism for the synthesis of pyrido[2,3-b]indoles [] likely involves the following steps: 1. Condensation of the enone with this compound. 2. VCl3-catalyzed intramolecular cyclization.3. Aromatization to yield the final pyrido[2,3-b]indole.
Q4: Does the N-protection state of this compound impact its reactivity?
A4: Yes, the N-protection state of this compound can influence its reactivity. Interestingly, the research highlighted the high yields achieved even with N-unprotected substrates, making this reaction system advantageous compared to other methods that may require protection strategies [].
Q5: Are there any alternative synthetic routes for the heterocycles typically prepared using this compound?
A5: Yes, alternative routes exist. For example, 2,4-Dimethylcarbolin can be prepared via a two-step process involving the formation of 2-aminoindole from this compound followed by reaction with acetylacetone []. Additionally, a metal-free approach to synthesize 2-aminoindole derivatives utilizes a Truce-Smiles rearrangement followed by spontaneous cycloaddition, starting from 2‐aminobenzyl cyanide [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)






